N-(3,4-Dihydro-1H-isochromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
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Description
The compound is a complex organic molecule, likely belonging to the class of compounds known as isochromanes . Isochromanes are a type of organic compound based on the isochromene structure, which consists of a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
Isochromanes, such as the one in your compound, typically have a bicyclic structure with a six-membered benzene ring fused to a heterocyclic pyran ring . The presence of various functional groups (such as the carboxamide group suggested by the name of your compound) can significantly influence the compound’s properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence and nature of functional groups all play a role .Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Some isochromanes have been found to exhibit biological activity, such as antifungal activity , but without more information, it’s impossible to predict the mechanism of action of your compound.
Future Directions
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-22(27)26-14-12-24(13-15-26,19-9-4-3-5-10-19)23(28)25-21-17-29-16-18-8-6-7-11-20(18)21/h2-11,21H,1,12-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMNFOKRNFIKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3COCC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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